molecular formula C23H23F3N4O3S B2732333 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 933210-91-4

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2732333
CAS No.: 933210-91-4
M. Wt: 492.52
InChI Key: VXJYCINPQINURX-UHFFFAOYSA-N
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Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a para-trifluoromethoxybenzene sulfonamide group. The compound belongs to a broader class of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-X-sulfonamide derivatives, where "X" denotes variable substituents on the benzene ring.

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O3S/c24-23(25,26)33-19-8-10-20(11-9-19)34(31,32)29-18-7-5-6-17(16-18)21-12-13-22(28-27-21)30-14-3-1-2-4-15-30/h5-13,16,29H,1-4,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJYCINPQINURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized by reacting hydrazine with a diketone or a ketoester. The azepane group is then introduced through nucleophilic substitution reactions. Finally, the trifluoromethoxybenzene sulfonamide moiety is attached via sulfonation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s core structure aligns with analogs reported in screening libraries and synthetic studies (Table 1). Differences in substituents significantly modulate physicochemical properties:

Compound Name Substituent (X) Molecular Formula Molecular Weight logP logD logSw Reference
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide 4-(trifluoromethoxy) ~C23H22F3N4O3S ~494 (estimated) ~5.8† ~5.7† ~-6.0†
G620-0403‡ 4-fluoro-3-(trifluoromethyl) C23H22F4N4O2S 494.51 5.81 5.79 -6.01
G620-0397‡ 4-methoxy C24H26N4O3S 466.56 ~4.5* ~4.4* ~-4.5*
N-{3-[6-(azepan-1-yl)...}-4-methyl 4-methyl C23H24N4O2S 436.53 ~3.8* ~3.7* ~-3.9*
N-{3-[6-(azepan-1-yl)...}-2-methoxy-4,5-dimethyl 2-methoxy-4,5-dimethyl C25H30N4O3S 466.60 ~4.2* ~4.1* ~-4.3*

† Estimated based on substituent trends; ‡ Positional isomer (4- vs. 3-substituted phenyl).

Key Observations:

  • Lipophilicity (logP/logD): The trifluoromethoxy group in the target compound enhances lipophilicity (estimated logP ~5.8) compared to analogs with methoxy (logP ~4.5) or methyl (logP ~3.8) groups. This aligns with the trend observed in G620-0403 (logP 5.81), where electron-withdrawing substituents increase hydrophobicity .
  • Aqueous Solubility (logSw): Higher logP correlates with lower solubility. The target’s estimated logSw (~-6.0) suggests poor water solubility, comparable to G620-0403 (logSw -6.01). Methoxy or methyl-substituted analogs likely exhibit better solubility (e.g., logSw ~-4.5 for G620-0397) .

Biological Activity

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound contains an azepane ring, a pyridazine moiety, and a sulfonamide group, which collectively contribute to its biological activity. Research into this compound has focused on its potential therapeutic applications, particularly as an inhibitor of specific biological targets.

Chemical Structure

The molecular formula of this compound is C22H23F3N4O2SC_{22}H_{23}F_3N_4O_2S, with a molecular weight of approximately 487.4 g/mol. The structure is characterized by the following key features:

FeatureDescription
Azepane Ring A seven-membered saturated nitrogen-containing ring.
Pyridazine Moiety A six-membered aromatic ring containing two adjacent nitrogen atoms.
Sulfonamide Group A functional group containing sulfur, oxygen, and nitrogen, known for its biological activity.
Trifluoromethoxy Group A substituent that enhances lipophilicity and biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of carbonic anhydrase (CA) isoforms, which are critical enzymes involved in various physiological processes including acid-base balance and fluid secretion. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and certain types of cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific carbonic anhydrase isoforms. For instance, compounds with similar structures have shown IC50 values in the low nanomolar range against hCA II and hCA IX isoforms, indicating potent inhibitory effects.

Isoform IC50 (nM) Reference
hCA II7.7
hCA IX34.9

These findings suggest that this compound could be a promising candidate for further development as a selective CA inhibitor.

Case Studies

A notable study evaluated the pharmacological effects of sulfonamide derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has been pivotal in understanding how modifications to the core structure influence biological activity. Key observations include:

  • Substitution Patterns : The presence of electron-withdrawing groups like trifluoromethoxy enhances potency.
  • Ring Modifications : Variations in the azepane or pyridazine rings can significantly alter binding affinity to target enzymes.
  • Hydrophobic Interactions : Increased lipophilicity often correlates with improved membrane permeability and bioavailability.

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